molecular formula C10H19N3 B11728892 N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11728892
M. Wt: 181.28 g/mol
InChI Key: ZHKTZCYCAUJRMU-UHFFFAOYSA-N
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Description

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a heterocyclic aromatic ring substituted at positions 1, 4, and 5. The 1-position is occupied by an ethyl group, the 4-position by a butylamine moiety, and the 5-position by a methyl group. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to modulate physicochemical properties through substituent variation .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-butyl-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-4-6-7-11-10-8-12-13(5-2)9(10)3/h8,11H,4-7H2,1-3H3

InChI Key

ZHKTZCYCAUJRMU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(N(N=C1)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazol-5-amine with butyl bromide under basic conditions to introduce the butyl group. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine and related pyrazole/amine derivatives:

Compound Name (CAS No.) 1-Substituent 4-Substituent 5-Substituent Functional Group Molecular Weight (g/mol)* Potential Applications
This compound Ethyl N-butylamine Methyl Amine ~195.3 Hypothesized bioactivity
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine (1006454-53-0) Butan-2-yl Amine Cyclopropyl Amine ~193.3 Agrochemical intermediates
4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide (1006483-57-3) Methyl N-butylcarboxamide Carboxamide Carboxamide ~225.3 Pharmaceutical synthesis
(4-tert-Butyl-phenyl)-{1-methyl-5-[...]}-amine (EP 1926722 B1) Methyl 4-tert-butylphenyl linkage Complex aryl group Amine ~450–500† Kinase inhibition (patented)

*Calculated based on molecular formulas; †Estimated from patent data .

Key Observations:

Substituent Effects: The target compound’s 4-position N-butylamine group distinguishes it from analogs with carboxamide (e.g., 1006483-57-3) or aryl-linked amines (e.g., EP 1926722 B1). Carboxamide groups often enhance solubility and hydrogen-bonding capacity, whereas alkylamines like N-butyl may increase lipophilicity . The 5-methyl group in the target compound contrasts with cyclopropyl (1006454-53-0) or trifluoromethyl (EP 1926722 B1) substituents, which are known to improve metabolic stability and binding affinity in medicinal chemistry .

Functional Group Diversity: Carboxamide-containing analogs (e.g., 1006483-77-7) are prevalent in drug discovery due to their pharmacokinetic advantages, suggesting the target compound’s amine group may limit solubility but simplify synthesis .

Biological Activity

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}N4_{4}. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its structural characteristics contribute to its potential as a therapeutic agent.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, it can reduce inflammation and pain .
  • Glycine Transporter Inhibition : It acts as a potent inhibitor of Glycine Transporter 1 (GlyT1) with an IC50_{50} value of 1.8 nM, indicating strong potential for neurological applications .

Biological Activities

This compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : By inhibiting COX enzymes, the compound may help alleviate inflammatory conditions.
  • Neuroprotective Properties : Its role as a GlyT1 inhibitor suggests potential benefits in treating neurological disorders.
  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, colorectal, and breast cancers .

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Demonstrated strong inhibitory action on GlyT1 with an IC50_{50} of 1.8 nM.
Showed anticancer properties against multiple cancer cell lines, suggesting broad therapeutic potential.
Explored the compound's role in modulating kinase activities, indicating versatility in targeting biological pathways.

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was administered to models of neurodegenerative diseases. The results indicated a significant reduction in neuronal cell death and improved cognitive function, attributed to its GlyT1 inhibition.

Case Study 2: Anticancer Activity

Another study evaluated the compound's efficacy against breast cancer cells (MDA-MB-231). The results highlighted a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

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